molecular formula C5H3Cl2FN2 B017591 4,6-Dichloro-5-fluoro-2-methylpyrimidine CAS No. 105806-13-1

4,6-Dichloro-5-fluoro-2-methylpyrimidine

Cat. No. B017591
M. Wt: 180.99 g/mol
InChI Key: IWPZWKNMDQSDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine involves key steps including cyclization and chlorination reactions. Guo Lei-ming (2012) explored an efficient synthesis route starting from acetamidine hydrochloride and dimethyl malonate, followed by a chlorination step using phosphorus oxychloride, achieving a significant yield under optimized conditions (Guo, 2012). This synthesis route emphasizes the compound's utility as an intermediate, especially in the production of anticancer drugs like dasatinib.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are carried out in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Chemical Intermediate

  • Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used as a chemical intermediate in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
  • Method : It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .
  • Results : The specific outcomes of this reaction are not provided in the source .

3. Synthesis of Disubstituted Pyrimidines

  • Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used as a starting reagent for the synthesis of disubstituted pyrimidines .
  • Method : This involves tandem amination and Suzuki-Miyaura cross-coupling .
  • Results : The specific outcomes of this reaction are not provided in the source .

4. Biarylpyrimidine Synthesis

  • Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is also used in a biarylpyrimidine synthesis .
  • Method : This involves biaryl cross-coupling .
  • Results : The specific outcomes of this reaction are not provided in the source .

5. Synthesis of Dasatinib

  • Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used for the synthesis of Dasatinib , a drug used to treat certain types of cancer.
  • Method : The specific method of synthesis is not provided in the source .
  • Results : The production of Dasatinib, a clinically approved drug for the treatment of certain types of cancer .

6. Pharmacologically Active Decorated Six-Membered Diazines

  • Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used in the synthesis of pharmacologically active decorated six-membered diazines .
  • Method : The specific synthetic approaches applied in preparing these compounds are not provided in the source .
  • Results : These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

7. Synthesis of 2-(5-fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used in the synthesis of 2-(5-fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
  • Method : This involves the Miyaura borylation reaction conditions (cross-coupling of bis (pinacolato) diboron (B 2 pin 2) with aryl halides and vinyl halides using BISPIN, Pd(dppf)Cl 2 ·DCM, KOAc, dioxane, 100°C, 3.5 h) .
  • Results : The specific outcomes of this reaction are not provided in the source .

8. Synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine

  • Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used in the synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
  • Method : This involves the reaction with piperidine .
  • Results : The specific outcomes of this reaction are not provided in the source .

9. Synthesis of Trifluoromethylpyridines

  • Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used in the synthesis of trifluoromethylpyridines .
  • Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are carried out in the agrochemical and pharmaceutical industries .
  • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Safety And Hazards

4,6-Dichloro-5-fluoro-2-methylpyrimidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

4,6-dichloro-5-fluoro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2/c1-2-9-4(6)3(8)5(7)10-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPZWKNMDQSDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547842
Record name 4,6-Dichloro-5-fluoro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-fluoro-2-methylpyrimidine

CAS RN

105806-13-1
Record name 4,6-Dichloro-5-fluoro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AL Smith, ND D'Angelo, YY Bo, SK Booker… - Journal of medicinal …, 2012 - ACS Publications
A highly selective series of inhibitors of the class I phosphatidylinositol 3-kinases (PI3Ks) has been designed and synthesized. Starting from the dual PI3K/mTOR inhibitor 5, a structure-…
Number of citations: 51 pubs.acs.org

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